2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride
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Overview
Description
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C5H9F2N·HCl. This compound is a cyclopropane derivative, characterized by the presence of two fluorine atoms and two methyl groups on the cyclopropane ring, as well as an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Formation of Hydrochloride Salt: The final step involves the treatment of the amine compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorine atoms, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or fluorinated compounds.
Scientific Research Applications
2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropan-1-amine: Lacks the methyl groups present in 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride.
3,3-Dimethylcyclopropan-1-amine: Lacks the fluorine atoms present in this compound.
2,2-Difluoro-3-methylcyclopropan-1-amine: Contains only one methyl group compared to the two in this compound.
Uniqueness
This compound is unique due to the combination of fluorine atoms and methyl groups on the cyclopropane ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H10ClF2N |
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Molecular Weight |
157.59 g/mol |
IUPAC Name |
2,2-difluoro-3,3-dimethylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4(2)3(8)5(4,6)7;/h3H,8H2,1-2H3;1H |
InChI Key |
KHQJYGOHLNZPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(F)F)N)C.Cl |
Origin of Product |
United States |
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